

CLK8 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: CLK8

Cat. No.: B15610862

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Application Notes and Protocols for CLK8

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLK8 is a potent and specific small molecule inhibitor of the circadian locomotor output cycles kaput (CLOCK) protein.^{[1][2][3][4]} It functions by binding to CLOCK and disrupting its interaction with the brain and muscle ARNT-like 1 (BMAL1) protein, a key step in the transcriptional-translational feedback loop that governs circadian rhythms.^{[1][3][4][5]} This interference with the CLOCK/BMAL1 heterodimer inhibits the nuclear translocation of CLOCK and modulates the amplitude of the circadian rhythm.^{[2][4][5]} Given its targeted mechanism of action, **CLK8** is a valuable research tool for studying the molecular machinery of the circadian clock and holds therapeutic potential for disorders associated with disrupted circadian rhythms.

This document provides detailed information on the solubility of **CLK8** in various solvents, protocols for its dissolution and use in common experimental settings, and an overview of the signaling pathway it modulates.

Chemical Properties of CLK8

Property	Value	Reference
Molecular Formula	C ₂₉ H ₂₆ N ₂ O ₆	[1]
Molecular Weight	498.53 g/mol	[1]
CAS Number	898920-65-5	[1]

Solubility of CLK8

The solubility of **CLK8** in various solvents is summarized in the table below. It is highly soluble in dimethyl sulfoxide (DMSO) and has limited solubility in aqueous solutions, necessitating the use of co-solvent formulations for in vivo studies.

Solvent / Formulation	Solubility	Notes
DMSO	30 mg/mL (60.18 mM)	Sonication is recommended to aid dissolution.[1]
DMSO	50 mg/mL (100.29 mM)	Ultrasonic treatment is needed. Use of hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.[4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	2 mg/mL (4.01 mM)	Solvents should be added sequentially. Sonication is recommended to achieve a clear solution.[1]
10% DMSO + 90% Corn Oil	≥ 2.5 mg/mL (5.01 mM)	A clear solution can be obtained.[4]

Note: Due to its low aqueous solubility, **CLK8** is not recommended for direct dissolution in water or ethanol-based buffers without the use of co-solvents.

Experimental Protocols

Protocol 1: Preparation of CLK8 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of **CLK8** in DMSO for in vitro experiments.

Materials:

- **CLK8** powder

- Anhydrous DMSO (newly opened)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended)

Procedure:

- Weigh the desired amount of **CLK8** powder and place it in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of **CLK8**).
- Vortex the mixture vigorously for 1-2 minutes to initiate dissolution.
- If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.
- Visually inspect the solution to ensure it is clear and free of particulates.
- Store the stock solution at -20°C or -80°C for long-term storage. For short-term use, it can be stored at 4°C for a few days.

Protocol 2: Thermodynamic Solubility Determination using the Shake-Flask Method

This protocol outlines a standard procedure to determine the thermodynamic (equilibrium) solubility of **CLK8** in a specific buffer or solvent system.

Materials:

- **CLK8** powder
- Selected solvent/buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- Glass vials with screw caps

- Orbital shaker or rotator
- Centrifuge
- HPLC system with a suitable column and UV detector
- Analytical balance

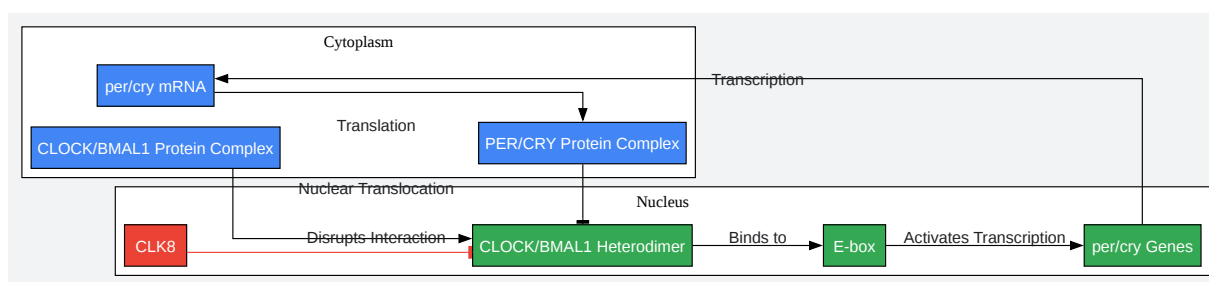
Procedure:

- Add an excess amount of **CLK8** powder to a glass vial. The excess solid should be clearly visible.
- Add a known volume of the desired solvent or buffer to the vial.
- Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
- Shake the mixture for 24-48 hours to ensure equilibrium is reached.
- After incubation, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
- Carefully collect a sample from the supernatant without disturbing the pellet.
- Prepare a series of dilutions of the supernatant with the same solvent/buffer.
- Analyze the diluted samples and a standard curve of known **CLK8** concentrations using a validated HPLC-UV method.
- Calculate the concentration of **CLK8** in the original supernatant, which represents its thermodynamic solubility.

Signaling Pathway and Experimental Workflow

CLK8 Mechanism of Action in the Circadian Rhythm Pathway

CLK8 exerts its effect by targeting the core molecular clock machinery. The central components of this machinery are the transcription factors CLOCK and BMAL1, which form a heterodimer. This complex drives the transcription of the Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins then translocate back into the nucleus to inhibit the activity of the CLOCK/BMAL1 complex, thus creating a negative feedback loop. **CLK8** disrupts this cycle by preventing the formation or function of the CLOCK/BMAL1 heterodimer.

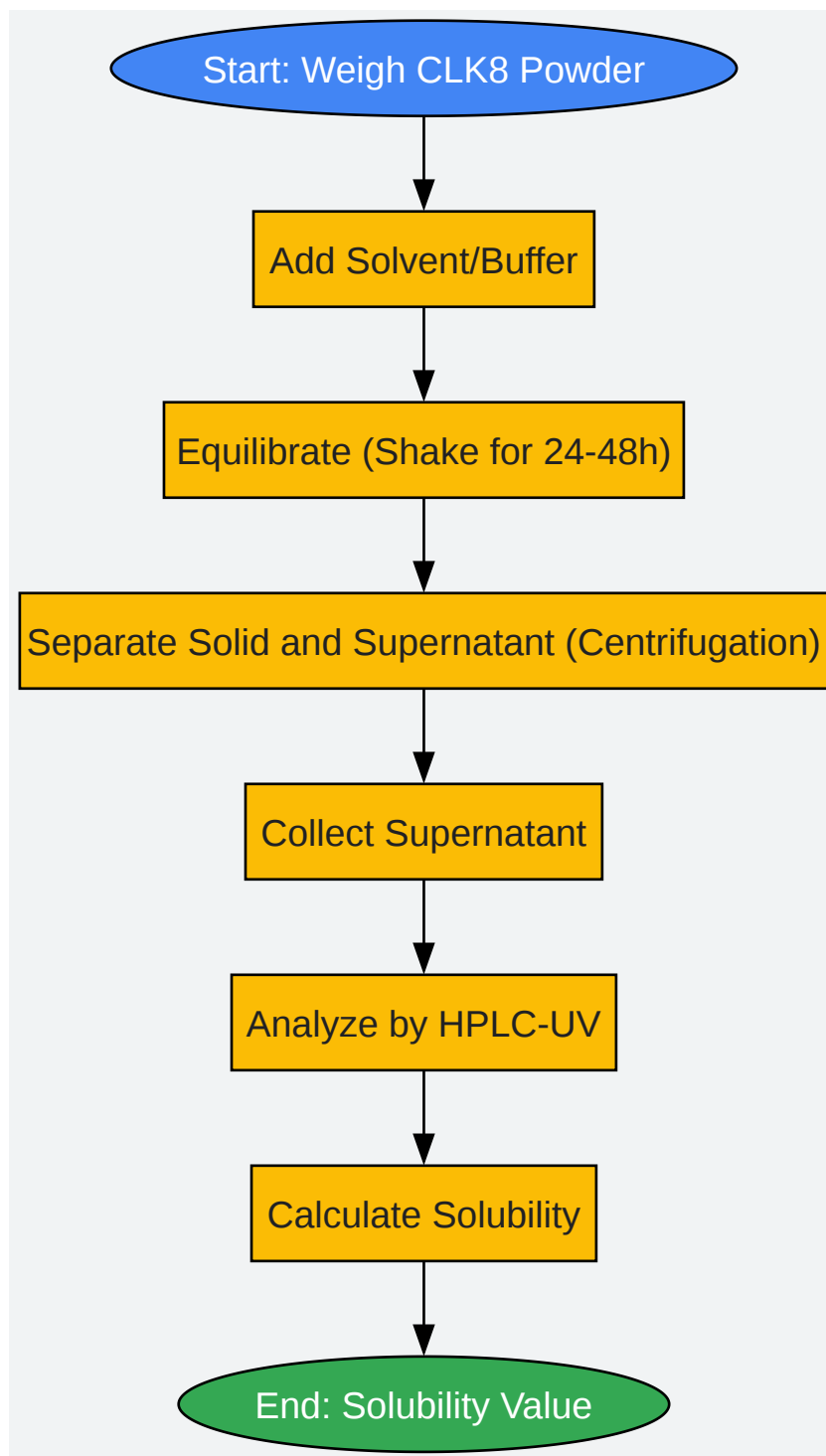


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Caption: Mechanism of **CLK8** in the circadian clock pathway.

Workflow for Assessing CLK8 Solubility

The following diagram illustrates a typical workflow for determining the solubility of **CLK8**.



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Caption: Experimental workflow for solubility determination.

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